ELA-14 (human)

説明

ELA-14 (human) acetate is a fragment of the Elabela peptide that binds to the Apelin receptor (APJ). It activates the Gαi1 and β-arrestin-2 signaling pathways and induces receptor internalization similarly to its parent endogenous peptide .

作用機序

Target of Action

ELA-14 (human) is a potent agonist of the apelin receptor, also known as APJ . The apelin receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cardiovascular function and fluid homeostasis .

Mode of Action

Upon binding to the apelin receptor, ELA-14 (human) activates the Gαi1 pathway and β-arrestin-2 recruitment . This interaction results in a series of intracellular events that lead to the physiological responses associated with ELA-14 (human).

Biochemical Pathways

The activation of the Gαi1 pathway and β-arrestin-2 recruitment by ELA-14 (human) is part of a larger biochemical pathway that regulates cardiovascular function . The downstream effects of this pathway include a depressor response, positive inotropic action, diuresis, anti-inflammatory, anti-fibrotic, and anti-remodeling effects, all of which contribute to cardiovascular protection .

Result of Action

The activation of the apelin receptor by ELA-14 (human) leads to a variety of molecular and cellular effects. These include a reduction in arterial pressure in rat hearts , suggesting a potential role for ELA-14 (human) in the regulation of blood pressure. Furthermore, the activation of the Gαi1 pathway and β-arrestin-2 recruitment by ELA-14 (human) may have additional cellular effects that contribute to its overall physiological activity .

生化学分析

Biochemical Properties

It activates the Gα i1 pathway and β-arrestin-2 recruitment . These interactions play a crucial role in its biochemical properties.

Cellular Effects

ELA-14 (human) has profound effects on various types of cells and cellular processes. It influences cell function by activating the Gα i1 pathway and recruiting β-arrestin-2 . These actions can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of ELA-14 (human) involves binding to the apelin receptor and activating the Gα i1 pathway . This leads to the recruitment of β-arrestin-2 , which can result in changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that ELA-14 (human) is active in vivo , suggesting that it has a stable profile and can exert long-term effects on cellular function.

Metabolic Pathways

ELA-14 (human) is involved in the apelin signaling pathway It interacts with the apelin receptor and can influence metabolic flux and metabolite levels

準備方法

The synthesis of ELA-14 (human) acetate involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling reactions.

Cleavage: Detachment of the synthesized peptide from the resin.

Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.

Industrial production methods for ELA-14 (human) acetate are similar but scaled up to meet demand. These methods ensure high purity and yield through optimized reaction conditions and advanced purification techniques .

化学反応の分析

ELA-14 (human) acetate undergoes various chemical reactions, including:

Oxidation: The presence of sulfur-containing amino acids like cysteine and methionine makes it susceptible to oxidation.

Reduction: Disulfide bonds formed between cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can undergo substitution reactions under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

ELA-14 (human) acetate has numerous scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways, particularly those involving the Apelin receptor.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

類似化合物との比較

ELA-14 (human) acetate is compared with other Apelin receptor ligands, such as:

Apelin: Another endogenous ligand for the Apelin receptor, known for its cardiovascular effects.

F13A: A synthetic antagonist of the Apelin receptor, structurally similar to Apelin-13.

The uniqueness of ELA-14 lies in its specific activation of the Gαi1 and β-arrestin-2 pathways, making it a valuable tool for studying receptor signaling and potential therapeutic applications .

生物活性

Overview

ELA-14, also known as ELABELA, is a bioactive peptide derived from the apelin family, specifically a fragment of ELA-32. It is recognized for its potent agonistic activity on the apelin receptor (APJ), which plays a crucial role in cardiovascular regulation and various physiological processes. The compound has garnered attention due to its potential therapeutic implications in conditions such as pulmonary arterial hypertension (PAH) and heart failure.

- CAS Number : 1886973-05-2

- Molecular Formula : C₁₉H₂₅N₄O₄S

- Molecular Weight : 407.55 g/mol

- Ki Value : 0.93 nM (indicating high affinity for the APJ receptor)

ELA-14 functions primarily as an agonist for the APJ receptor, activating the Gαi1 pathway and promoting β-arrestin recruitment. This activation leads to various downstream effects, including vasodilation and enhanced cardiac contractility.

Key Pathways Activated by ELA-14:

- Gαi1 Pathway : Inhibition of adenylate cyclase, leading to decreased cAMP levels.

- β-Arrestin Recruitment : Modulation of receptor desensitization and internalization.

Biological Effects

Research indicates that ELA-14 has significant cardiovascular effects, particularly in animal models. Notably, it has been shown to reduce arterial pressure and improve cardiac function.

In Vivo Studies

- Cardiac Function : ELA-14 administration in rat models resulted in increased cardiac output, ejection fraction, and contractility.

- Pulmonary Arterial Hypertension : In studies involving monocrotaline-exposed rats, ELA-14 treatment attenuated right ventricular hypertrophy and pulmonary vascular remodeling, suggesting a protective role against PAH.

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Receptor Affinity | Ki = 0.93 nM |

| Cardiovascular Effects | Increases cardiac output and contractility |

| Vasodilation | Induces relaxation of vascular smooth muscle |

| Impact on PAH | Reduces right ventricular pressure and hypertrophy in rat models |

| Mechanism | Activates Gαi1 pathway and β-arrestin recruitment |

Study 1: Cardiovascular Profile of ELA-14

In a study published in Journal of Medicinal Chemistry, Murza et al. (2016) explored the structure-activity relationship of ELA-14. The findings demonstrated that ELA-14 effectively modulates vascular and cardiac functions comparable to apelin, highlighting its potential therapeutic applications in cardiovascular diseases .

Study 2: Role in Pulmonary Arterial Hypertension

A detailed investigation into the effects of ELA on PAH revealed that exogenous administration of ELA significantly improved hemodynamic parameters in rat models. The study concluded that ELA could serve as a viable candidate for therapeutic intervention in PAH due to its ability to enhance pulmonary vascular function .

特性

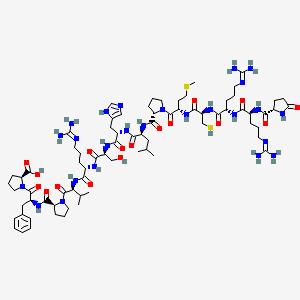

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H119N25O17S2/c1-40(2)33-49(93-67(111)54-20-12-29-98(54)69(113)48(25-32-119-5)91-66(110)53(38-118)96-60(104)45(18-10-27-84-74(78)79)88-59(103)44(17-9-26-83-73(76)77)89-61(105)47-23-24-57(102)87-47)63(107)92-50(35-43-36-82-39-86-43)64(108)95-52(37-101)65(109)90-46(19-11-28-85-75(80)81)62(106)97-58(41(3)4)71(115)99-30-13-21-55(99)68(112)94-51(34-42-15-7-6-8-16-42)70(114)100-31-14-22-56(100)72(116)117/h6-8,15-16,36,39-41,44-56,58,101,118H,9-14,17-35,37-38H2,1-5H3,(H,82,86)(H,87,102)(H,88,103)(H,89,105)(H,90,109)(H,91,110)(H,92,107)(H,93,111)(H,94,112)(H,95,108)(H,96,104)(H,97,106)(H,116,117)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,58-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYSPGTYQNANFL-GYVBEWGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O)NC(=O)C5CCCN5C(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H119N25O17S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1707.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。